REACTION_CXSMILES
|
[C:1](=O)([O:5]CC)[O:2][CH2:3][CH3:4].CCOCC.[CH3:14][C:15]1([CH2:20][CH2:21][CH2:22][C:23](=[O:25])[CH3:24])[O:19][CH2:18][CH2:17][O:16]1>C(O)C>[CH2:3]([O:2][C:1](=[O:5])[CH2:24][C:23](=[O:25])[CH2:22][CH2:21][CH2:20][C:15]1([CH3:14])[O:16][CH2:17][CH2:18][O:19]1)[CH3:4]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
ketal ketone
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OCCO1)CCCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
(0.1 moles) of a 53 percent dispersion of sodium hydride in mineral oil which was washed with anhydrous hexane
|
Type
|
CUSTOM
|
Details
|
dried under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
A gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained throughout the addition
|
Type
|
WAIT
|
Details
|
the refluxing was continued for an additional period of approximately 11
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled with an ice bath
|
Type
|
STIRRING
|
Details
|
it was stirred for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
to destroy any unreacted sodium hydride
|
Type
|
ADDITION
|
Details
|
The suspension was diluted with an equal volume of ether
|
Type
|
ADDITION
|
Details
|
the ice cold suspension was then added to a rapidly agitated mixture of 6 ml
|
Type
|
CUSTOM
|
Details
|
The etheral layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was additionally extracted twice with ether
|
Type
|
WASH
|
Details
|
The extract was washed with saturated sodium bicarbonate and with a saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(CCCC1(OCCO1)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |